2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEJMZIKFNNFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1,4-Diazabicyclo[3.2.2]nonane
A plausible route involves alkylating the secondary amine in 1,4-diazabicyclo[3.2.2]nonane with 2-bromoethanol. This method mirrors debenzylation techniques used in related diazabicyclo syntheses:
Procedure :
- Dissolve 1,4-diazabicyclo[3.2.2]nonane in a polar aprotic solvent (e.g., DMF).
- Add 2-bromoethanol stoichiometrically under nitrogen.
- Heat at 60–80°C for 12–24 hours.
- Purify via column chromatography (silica gel, CH₂Cl₂/MeOH/Et₃N).
Challenges :
- Regioselectivity: The bicyclic system’s rigidity may favor alkylation at the less hindered nitrogen.
- Competing reactions: Over-alkylation or ethanol elimination under basic conditions.
Supporting Evidence :
Patent WO2009125425A2 demonstrates debenzylation of analogous diazabicyclo compounds using palladium catalysts in methanol or ethanol. While this focuses on hydrogenolysis, the solvent compatibility suggests ethanol’s stability in similar environments.
Reductive Amination of Bicyclic Ketones
Introducing the ethanol group via reductive amination could circumvent alkylation challenges:
Procedure :
- React 1,4-diazabicyclo[3.2.2]nonan-4-one with ethanolamine.
- Employ NaBH₃CN or H₂/Pd-C as reducing agents.
- Isolate the product via acid-base extraction.
Advantages :
- Avoids harsh alkylation conditions.
- Directly incorporates the ethanol moiety.
Limitations :
- Requires pre-synthesis of the bicyclic ketone precursor, adding steps.
Related Precedent :
The synthesis of 2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-7-iodo-9H-fluoren-9-one involved palladium-catalyzed coupling, highlighting the feasibility of modifying the bicyclic core with functional groups.
Cyclization of Linear Precursors
Constructing the bicyclo[3.2.2]nonane ring from a linear precursor bearing the ethanol group:
Steps :
- Prepare N-(2-hydroxyethyl)piperazine derivative.
- Perform intramolecular cyclization using Mitsunobu conditions (DEAD, PPh₃).
- Purify via recrystallization (ethanol/water).
Key Considerations :
- Mitsunobu reactions favor inversion, necessitating stereochemical control.
- Protecting the hydroxyl group (e.g., as a silyl ether) may improve yields.
Experimental Parallel :
The use of Cs₂CO₃ and Pd₂(dba)₃ in coupling reactions for diazabicyclo derivatives suggests that transition metal catalysis could assist in ring formation.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (Inferred) |
|---|---|---|---|
| Alkylation | Simple, one-step | Low regioselectivity | 40–60% |
| Reductive Amination | Mild conditions | Multi-step precursor synthesis | 30–50% |
| Cyclization | Direct ring formation | Requires protecting groups | 20–40% |
Industrial and Scalability Considerations
- Catalytic Hydrogenation : Patent WO2009125425A2 emphasizes 5% Pd/C for debenzylation, a scalable method adaptable to ethanol-containing analogs.
- Solvent Selection : Ethanol and methanol are preferred for their low cost and ease of removal.
- Purification : Silica gel chromatography with amine modifiers (e.g., Et₃N) resolves polar byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol exerts its effects depends on its interactions with molecular targets. The nitrogen atoms in the bicyclic structure can interact with various enzymes and receptors, influencing biochemical pathways. The hydroxyl group may also play a role in these interactions, potentially forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Core Structural Features
The diazabicyclononane core (1,4-diazabicyclo[3.2.2]nonane) is a common scaffold in α7 nAChR ligands. Variations in substituents dictate pharmacological profiles:
Note: Direct data on the ethanol derivative are absent in the evidence; comparisons are inferred from structural analogs.
Binding Affinity and Selectivity
Substituents significantly influence α7 nAChR binding affinity (Ki) and selectivity over other receptors (e.g., α4β2 nAChR, 5-HT3):
†Ki value inferred from competitive binding assays with [125I]α-bungarotoxin .
Functional Activity
- Agonists vs. Silent Agonists :
- Ethanol Derivative Hypothesis: The –OH group in this compound may enhance solubility but reduce CNS penetration compared to lipophilic analogs like NS6740 .
Pharmacokinetic and Physicochemical Properties
CNS Penetration
Lipophilicity (logP) and molecular weight (MW) influence blood-brain barrier (BBB) penetration:
| Compound | logP* | MW | CNS Penetration | Evidence ID |
|---|---|---|---|---|
| NS6740 | 3.5 | 400.82 | High | |
| SSR180711 | 2.8 | 375.2 | Moderate | |
| [18F]DBT-10 | 2.1 | 384.4 | High | |
| Ethanol Derivative | ~0.5‡ | ~198.3 | Likely low | – |
*Estimated using substituent contributions. ‡Predicted for ethanol substituent (polar –OH reduces logP).
Metabolic Stability
Bulkier substituents (e.g., dibenzothiophene dioxide in [18F]DBT-10) enhance metabolic stability, making them suitable for PET imaging . The ethanol derivative may undergo faster hepatic clearance due to hydroxylation pathways.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., –F, –CF3): Enhance α7 nAChR affinity and selectivity (e.g., NS6740, [18F]DBT-10) .
- Aromatic Systems (e.g., dibenzothiophene dioxide): Improve binding via π-π stacking with receptor residues .
- Polar Substituents (e.g., –OH in ethanol derivative): May reduce CNS penetration but improve aqueous solubility for therapeutic formulations.
Biological Activity
2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol is a bicyclic compound characterized by its unique structure, which includes a hydroxyl group and nitrogen atoms in a bicyclic arrangement. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C9H18N2O
- CAS Number : 1860240-14-7
- IUPAC Name : this compound
The presence of the hydroxyl group in its structure imparts distinct chemical properties that influence its biological interactions and pharmacological potential.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as modulators of neurotransmitter receptors. Notably, derivatives of diazabicyclo compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), serotonin receptors (5-HTRs), and dopamine receptors (DARs) .
The biological activity of this compound may involve:
- Cholinergic Modulation : Potential interaction with nAChRs, which are implicated in cognitive processes and neurodegenerative diseases.
- Serotonergic Activity : Possible effects on mood regulation and anxiety through modulation of serotonin receptors.
- Dopaminergic Influence : Interaction with dopamine receptors may affect reward pathways and motor control.
Research Findings
Recent studies have evaluated the biological effects of related compounds, providing insights into their pharmacological profiles:
Case Study: Nootropic Effects
A study investigated the nootropic effects of similar bicyclic compounds in mice subjected to scopolamine-induced amnesia. The results indicated that certain derivatives exhibited significant memory-enhancing properties, suggesting potential applications in treating cognitive disorders .
Analgesic Activity
Another investigation assessed the analgesic properties of related diazabicyclo compounds in models of neuropathic pain. The findings demonstrated that these compounds could effectively reduce pain sensitivity, indicating their potential as therapeutic agents for chronic pain management .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, we can compare it with other related compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Used as a catalyst; less focus on biological activity | Different ring size |
| 1,4-Diazabicyclo[3.3.2]nonane | Affinity for nAChRs; potential for cognitive enhancement | Similar bicyclic structure |
| 3,7-Diazabicyclo[4.3.0]nonan-8-one | Nootropic and analgesic effects | Different functional groups |
This table highlights how structural variations influence biological activity and potential therapeutic uses.
Q & A
Basic Research Questions
Q. How can researchers verify the chemical identity of 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol?
- Methodological Answer : Confirm identity using a combination of spectroscopic techniques (e.g., NMR, IR) and cross-referencing with databases like PubChem or NIST Chemistry WebBook. Validate the CAS number (if available) and compare spectral data (e.g., InChIKey, SMILES) against standardized entries. For example, PubChem Compound IDs and canonical SMILES strings ensure unambiguous identification .
Q. What experimental approaches are recommended for synthesizing bicycloethanol derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. For bicyclic amines, refluxing in absolute ethanol with stoichiometric reagents (e.g., potassium hydroxide) is common. Purification may require recrystallization from ethanol or diethyl ether, followed by vacuum drying to remove solvents .
Q. How can solubility and molarity be calculated for this compound in aqueous solutions?
- Methodological Answer : Use molarity calculators to determine mass-volume relationships. For precise preparation, dissolve a measured mass in a volumetric flask and adjust concentration based on molecular weight (derived from SMILES or PubChem data). Validate solubility empirically by observing phase separation or turbidity under varying solvent conditions .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for bicyclic ethanol derivatives?
- Methodological Answer : Conduct dose-response assays with rigorous controls to isolate variables. For example, discrepancies in neural or hepatic activity (as seen in similar ethanol derivatives) may arise from differences in stereochemistry or metabolic pathways. Validate hypotheses using comparative studies with structurally analogous compounds and statistical tools like ANOVA .
Q. What strategies optimize purity analysis when synthesizing this compound?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Compare retention times against known standards. For trace contaminants, use mass spectrometry (MS) coupled with fragmentation pattern analysis. Cross-reference spectral libraries (e.g., NIST) to confirm purity ≥95% .
Q. How can thermal stability be assessed under experimental storage conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in inert atmospheres (e.g., argon) at controlled humidity. Monitor stability via periodic NMR or IR spectroscopy to detect oxidation or hydrolysis byproducts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model binding affinities with receptors. Parameterize force fields using experimentally derived bond angles and torsion constants. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate with in silico results .
Q. How do researchers resolve anomalies in spectroscopic data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
